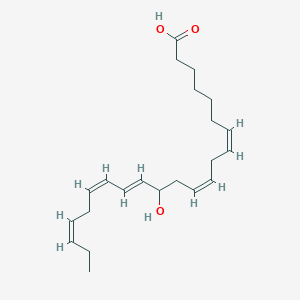

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic Acid

Übersicht

Beschreibung

“(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic Acid” is a polyunsaturated hydroxy fatty acid . It consists of docosapentaenoic acid bearing a single hydroxy substituent at the 13R-position .

Synthesis Analysis

The synthesis of this compound involves the conversion of n-3 docosapentaenoic acid to 13-hydro(peroxy)-7Z,10Z,13,14E,16Z,19Z docosapentaenoic acid. This is then thought to react rapidly, via COX-2-mediated peroxidase activity, into 13®-hydroxy-7Z,10Z,13R,14E,16Z,19Z docosapentaenoic acid .Molecular Structure Analysis

The molecular formula of this compound is C22H34O3 . It has an average mass of 346.504 Da and a monoisotopic mass of 346.250793 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C22H34O3), average mass (346.504 Da), and monoisotopic mass (346.250793 Da) .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Proresolving Actions

A study by Serhan et al. (2009) identified a new pathway involving the biosynthesis of potent anti-inflammatory and proresolving mediators from the essential fatty acid docosahexaenoic acid (DHA) by macrophages. This includes the synthesis of bioactive products similar to resolvin E1 and protectin D1, suggesting potential roles in tissue homeostasis, inflammation resolution, wound healing, and host defense.

Metabolism and Biological Production

Dangi et al. (2010) Dangi et al. (2010) examined the key features of resolvins derived from DPAn-6 (docosapentaenoic acid n-6), analogous in structure and action to DHA-derived resolvins. This study evaluated their metabolic stability and potential physiological significance, suggesting their role in therapeutic efficacy.

Biosynthesis of Specialized Pro-Resolving Mediators

Research by Perry et al. (2020) on 7S,14S-dihydroxydocosahexaenoic acid (diHDHA) and 7S,17S-diHDHA (resolvin D5) found in macrophages and inflammatory exudates revealed their biosynthesis pathways. This suggests their role as specialized pro-resolving mediators (SPMs), influencing host defense and clot resolution.

Stereochemistry in Lipid Mediator Synthesis

Hong et al. (2019) Hong et al. (2019) conducted a stereoselective synthesis of maresin-like lipid mediators, providing insights into the stereochemical aspects of these bioactive molecules. This study contributes to understanding the molecular nature of maresins and their roles in resolving inflammation.

Role in Inflammation Resolution

Primdahl et al. (2016) Primdahl et al. (2016) focused on specialized pro-resolving lipid mediators, identifying novel mediators biosynthesized from n-3 polyunsaturated fatty acids during the resolution phase of acute inflammation. This study provides evidence of new pathways in the resolution of inflammation.

Quantitative Analysis in Food Supplements

Schlotterbeck et al. (2018) Schlotterbeck et al. (2018) developed a method for accurate analysis of certain polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, in food supplements. This research is crucial for understanding the dietary impact of these fatty acids.

Implications in Diabetic Wound Healing

Tian et al. (2010) Tian et al. (2010) identified a novel lipid mediator, 14S,21R-dihydroxydocosa-hexaenoic acid, with a significant role in remedying impaired healing and mesenchymal stem cell functions in diabetic wounds. This opens potential therapeutic avenues for diabetic wound treatment.

Eigenschaften

IUPAC Name |

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,12-13,15-16,18,21,23H,2,5,8,10-11,14,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,16-13-,18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXSGJODUCMLMK-RBIAUOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic Acid | |

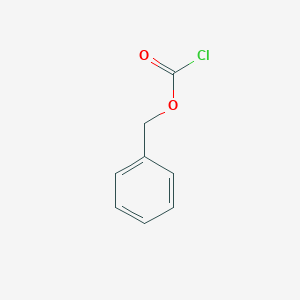

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)